2-(ethylsulfinyl)propane
Overview
Description
2-(ethylsulfinyl)propane is an organic compound with the molecular formula C5H12OS. It is a sulfoxide, characterized by the presence of a sulfinyl functional group attached to an ethyl group and a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfinyl)propane typically involves the oxidation of the corresponding sulfide, 2-(ethylthio)propane. This oxidation can be achieved using various oxidizing agents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or sodium periodate (NaIO4). The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and a controlled temperature to ensure the selective formation of the sulfoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also focus on minimizing waste and energy consumption to align with sustainable practices .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfinyl)propane undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide can lead to the formation of the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), sodium periodate (NaIO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(ethylsulfinyl)propane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ethylsulfinyl)propane involves its interaction with molecular targets through its sulfinyl functional group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of the compound. The pathways involved may include the formation of reactive intermediates that can interact with biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfinyl)propane: Similar structure but with a methyl group instead of an ethyl group.
2-(ethylsulfinyl)butane: Similar structure but with a butane backbone instead of propane.
2-(ethylsulfinyl)ethane: Similar structure but with an ethane backbone instead of propane.
Uniqueness
2-(ethylsulfinyl)propane is unique due to its specific combination of an ethyl group and a propane backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and potential therapeutic research .
Properties
IUPAC Name |
2-ethylsulfinylpropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-4-7(6)5(2)3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWSGFWYGDIGTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605764 | |
Record name | 2-(Ethanesulfinyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25432-19-3 | |
Record name | 2-(Ethanesulfinyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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